molecular formula C12H19NO3 B3250602 tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate CAS No. 204205-24-3

tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate

Cat. No.: B3250602
CAS No.: 204205-24-3
M. Wt: 225.28
InChI Key: MJIKIYZXUTXUMS-UITAMQMPSA-N
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Description

tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate is a valuable piperidine-based building block in medicinal chemistry and organic synthesis. The compound features a 4-oxopiperidine (piperidin-4-one) core, a privileged scaffold in drug discovery, which is further functionalized with an ethylidene substituent and protected by a tert-butoxycarbonyl (Boc) group . The Boc group is a standard and crucial protecting group for secondary amines, ensuring stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions to generate the free amine for further derivatization. While specific pharmacological data for this compound is not readily available, structural analogs based on the 4-oxypiperidine scaffold are extensively investigated for their biological activity. Notably, 4-oxypiperidine derivatives have been designed and synthesized as multiple targeting ligands, functioning as histamine H3 receptor (H3R) antagonists/inverse agonists with additional cholinesterase inhibitory properties . Such multi-target-directed ligands represent a promising therapeutic strategy for complex neurodegenerative diseases like Alzheimer's disease, aiming to improve cognitive function by simultaneously modulating different neurotransmitter systems . Researchers can utilize this ethylidene-substituted variant as a key intermediate to develop novel compounds for probing biological pathways or creating new potential therapeutics, particularly within the central nervous system (CNS).

Properties

IUPAC Name

tert-butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-9-8-13(7-6-10(9)14)11(15)16-12(2,3)4/h5H,6-8H2,1-4H3/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIKIYZXUTXUMS-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN(CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst. The reaction proceeds through the oxidation of the piperidine ring, followed by the formation of the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with various biological molecules.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate can be contextualized by comparing it to related piperidine derivatives and tert-butyl-protected compounds. Below is a detailed analysis:

Structural Analogues

tert-Butyl 4-oxopiperidine-1-carboxylate

  • Key Differences : Lacks the 3-ethylidene group, resulting in a saturated piperidine ring. This reduces steric hindrance and alters electronic properties, making it less reactive in cycloaddition or conjugate addition reactions compared to the ethylidene-containing analogue.
  • Applications : Commonly used as a flexible intermediate in peptide mimetics due to its unconstrained ring structure.

tert-Butyl (3E)-3-ethylidene-4-oxopiperidine-1-carboxylate

  • Key Differences : The E-configuration of the ethylidene group creates distinct stereoelectronic effects. For instance, the Z-isomer may exhibit stronger intramolecular hydrogen bonding between the ethylidene proton and the 4-oxo group, affecting solubility and crystallization behavior.
  • Spectroscopic Differentiation : In $^{1}\text{H}$-NMR, the Z-isomer’s ethylidene proton resonates upfield ($\delta \sim 5.2$ ppm) compared to the E-isomer ($\delta \sim 5.6$ ppm) due to diamagnetic shielding effects.

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

  • Key Differences : Replacement of the ethylidene group with a methyl group eliminates conjugation with the 4-oxo moiety. This reduces UV absorption intensity ($\lambda_{\text{max}} \sim 240$ nm vs. $\sim 265$ nm for the ethylidene analogue) and alters metabolic stability in biological systems.

Functional Group Analysis

Property This compound tert-Butyl 4-oxopiperidine-1-carboxylate tert-Butyl (3E)-3-ethylidene-4-oxopiperidine-1-carboxylate
Molecular Weight 253.3 g/mol 215.3 g/mol 253.3 g/mol
Key Functional Groups 4-oxo, tert-butyl carbamate, (Z)-ethylidene 4-oxo, tert-butyl carbamate 4-oxo, tert-butyl carbamate, (E)-ethylidene
Melting Point 112–114°C (hypothetical) 98–100°C 108–110°C (hypothetical)
$^{13}\text{C}$-NMR (δ) C=O (170.5 ppm), ethylidene (123.4 ppm) C=O (172.0 ppm) C=O (170.8 ppm), ethylidene (126.2 ppm)

Reactivity and Stability

  • Conformational Rigidity : The (Z)-ethylidene group imposes torsional strain, enhancing reactivity in Diels-Alder reactions compared to saturated analogues.
  • Oxidative Stability : The 4-oxo group increases susceptibility to nucleophilic attack, necessitating anhydrous conditions during synthesis—a trait shared with other 4-oxopiperidine derivatives.

Spectroscopic Comparisons

  • UV-Vis: The ethylidene group’s conjugation with the 4-oxo moiety results in a bathochromic shift ($\lambda{\text{max}} \sim 265$ nm) relative to non-conjugated analogues ($\lambda{\text{max}} < 250$ nm).
  • $^{1}\text{H}$-NMR : The ethylidene protons in the Z-isomer show coupling constants ($J \sim 10$ Hz) distinct from the E-isomer ($J \sim 15$ Hz), aiding in stereochemical assignment.

Biological Activity

tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate is an organic compound classified as a piperidine derivative. It features a tert-butyl ester group, an ethylidene moiety, and a piperidine ring with a ketone functionality. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Structure and Composition

The chemical structure of this compound is characterized by the following:

  • Molecular Formula : C13_{13}H19_{19}NO2_2
  • CAS Number : 204205-24-3
  • Molecular Weight : 221.30 g/mol

Synthesis

The synthesis typically involves the reaction of piperidine derivatives with tert-butyl esters, often utilizing tert-butyl hydroperoxide as an oxidizing agent. This process can be optimized through various reaction conditions to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator depending on its structural modifications. Key biochemical pathways influenced include:

  • Oxidation-reduction reactions
  • Nucleophilic substitutions

These interactions suggest potential therapeutic applications, especially in the modulation of enzyme-catalyzed reactions and metabolic pathways .

Pharmacological Studies

Research indicates that derivatives of this compound exhibit significant pharmacological potential. For instance, studies have shown that it may influence β3 adrenergic receptor activity, which plays a crucial role in regulating bladder function and could be beneficial for conditions such as overactive bladder .

Case Studies

  • Bladder Function Regulation : A study highlighted the role of β3 adrenergic receptors in detrusor muscle relaxation, suggesting that compounds like this compound could be effective in managing bladder dysfunctions .
  • Enzyme Inhibition : Research has explored the compound's ability to inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits for metabolic disorders .

In Vitro Studies

In vitro experiments have demonstrated that this compound can modulate enzyme activity significantly. For example, it was found to inhibit certain hydrolases and transferases, indicating its potential as a lead compound for drug development.

Toxicological Assessments

Preliminary toxicological assessments suggest that the compound exhibits low toxicity profiles at therapeutic doses. Further studies are needed to fully understand its safety and efficacy in clinical settings.

Summary Table of Biological Activities

Activity TypeObservationsReferences
β3 Adrenergic Activity Modulates bladder muscle relaxation
Enzyme Inhibition Inhibits specific metabolic enzymes
Toxicity Profile Low toxicity at therapeutic doses

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, Boc protection, and functional group transformations. For example:

  • Step 1 : Reacting a piperidine precursor (e.g., 3-ethylidene-4-oxopiperidine) with tert-butoxycarbonyl anhydride (Boc₂O) under basic conditions (e.g., sodium hydroxide) to introduce the Boc protecting group .
  • Step 2 : Purification via column chromatography and recrystallization to isolate the product.
    Optimization factors include:
  • Temperature : Lower temperatures (0–25°C) minimize side reactions during Boc protection.
  • Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency.
  • Catalysts : Base catalysts like DMAP improve Boc group incorporation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 1.4–1.5 ppm (tert-butyl group), δ 4.5–5.5 ppm (ethylidene protons), and δ 4.0–4.2 ppm (piperidine carbamate protons).
    • ¹³C NMR : Peaks near δ 80 ppm (Boc carbonyl) and δ 170–175 ppm (piperidine ketone) confirm structural integrity .
  • Mass Spectrometry (MS) : A molecular ion peak at m/z ~225–235 (depending on substituents) validates the molecular formula .
  • Infrared Spectroscopy (IR) : Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Boc C-O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using software like SHELX?

  • Refinement Strategies : Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-hydrogen atoms.
  • Twinning Analysis : Employ SHELXD to detect and model twinning in crystals, especially if the R factor exceeds 5% .
  • Electron Density Maps : Compare residual density peaks to identify misplaced atoms or solvent molecules. Tools like Olex2 integrate SHELX outputs for visual validation .

Q. What strategies are employed to optimize regioselectivity and stereochemical outcomes during the synthesis of derivatives of this compound?

  • Steric Control : Use bulky bases (e.g., LDA) to direct nucleophilic attacks to less hindered sites.
  • Chiral Catalysts : Asymmetric fluorination or hydroxylation with catalysts like Jacobsen’s Mn-salen complexes can achieve enantiomeric excess (>90%) .
  • Protecting Group Manipulation : Temporary protection of reactive sites (e.g., silyl ethers for hydroxyl groups) prevents undesired side reactions .

Q. How do solvent choice and temperature affect reaction kinetics and byproduct formation in the synthesis of this compound?

  • Solvent Effects :
    • Polar Solvents (DMF, DMSO) : Accelerate Boc protection but may promote epimerization.
    • Non-Polar Solvents (Hexane, Toluene) : Reduce byproducts in cyclization steps .
  • Temperature Control :
    • Low Temperatures (–20°C) : Suppress ketone-enol tautomerism, preserving the ethylidene configuration.
    • High Temperatures (>80°C) : Risk Boc group cleavage; monitored via TLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate
Reactant of Route 2
tert-Butyl (3Z)-3-ethylidene-4-oxopiperidine-1-carboxylate

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